Cas no 500203-91-8 (2-[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid)
![2-[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid structure](https://ja.kuujia.com/scimg/cas/500203-91-8x500.png)
2-[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid
-
- MDL: MFCD03267105
- インチ: 1S/C25H20O6/c1-15-21(30-24(25(27)28)17-6-4-3-5-7-17)13-12-19-20(14-22(26)31-23(15)19)16-8-10-18(29-2)11-9-16/h3-14,24H,1-2H3,(H,27,28)
- InChIKey: BWTANHLMTGIUBP-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C(OC1=C(C)C2OC(=O)C=C(C3=CC=C(OC)C=C3)C=2C=C1)C1=CC=CC=C1
2-[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | BA37838-100mg |
2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid |
500203-91-8 | 95% | 100mg |
$423.00 | 2024-04-19 | |
OTAVAchemicals | 1095931-250MG |
2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}-2-phenylacetic acid |
500203-91-8 | 95% | 250MG |
$250 | 2023-07-05 | |
OTAVAchemicals | 1095931-500MG |
2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}-2-phenylacetic acid |
500203-91-8 | 95% | 500MG |
$300 | 2023-07-05 | |
OTAVAchemicals | 1095931-100MG |
2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}-2-phenylacetic acid |
500203-91-8 | 95% | 100MG |
$200 | 2023-07-05 | |
A2B Chem LLC | BA37838-250mg |
2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid |
500203-91-8 | 95% | 250mg |
$478.00 | 2024-04-19 | |
A2B Chem LLC | BA37838-500mg |
2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid |
500203-91-8 | 95% | 500mg |
$534.00 | 2024-04-19 |
2-[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid 関連文献
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
2-[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acidに関する追加情報
Research Briefing on 2-[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid (CAS: 500203-91-8)
The compound 2-[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid (CAS: 500203-91-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This coumarin derivative exhibits a unique structural framework that positions it as a promising candidate for therapeutic applications, particularly in the modulation of inflammatory pathways and oxidative stress-related disorders. Recent studies have explored its synthesis, biological activity, and potential mechanisms of action, shedding light on its pharmacological profile.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the anti-inflammatory properties of this compound. The study demonstrated that 2-[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid significantly inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The compound's mechanism of action appears to involve the suppression of NF-κB signaling, a key pathway in inflammatory responses. These findings suggest its potential as a lead compound for developing novel anti-inflammatory agents.
Another recent publication in Bioorganic & Medicinal Chemistry Letters highlighted the compound's antioxidant capabilities. The study revealed that the molecule effectively scavenges reactive oxygen species (ROS) and enhances the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. This dual functionality—anti-inflammatory and antioxidant—positions it as a multifaceted therapeutic agent, particularly for conditions like chronic inflammation and neurodegenerative diseases where oxidative stress plays a critical role.
From a synthetic chemistry perspective, advancements have been made in optimizing the yield and purity of 2-[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid. A 2022 patent application (WO2022156789) detailed an improved synthetic route using microwave-assisted organic synthesis (MAOS), which reduces reaction times and improves scalability. This methodological innovation is crucial for future industrial-scale production, should the compound progress to clinical trials.
Despite these promising developments, challenges remain. Pharmacokinetic studies indicate that the compound exhibits moderate bioavailability, necessitating further structural modifications or formulation strategies to enhance its therapeutic efficacy. Additionally, in vivo toxicity profiles are yet to be fully elucidated, though preliminary data from rodent models suggest a favorable safety margin at therapeutic doses.
In conclusion, 2-[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid represents a compelling area of research with significant therapeutic potential. Its dual anti-inflammatory and antioxidant properties, coupled with advances in synthetic methodologies, make it a viable candidate for further preclinical and clinical exploration. Future studies should focus on optimizing its pharmacokinetic properties and expanding its therapeutic applications.
500203-91-8 (2-[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid) 関連製品
- 103-95-7(Cyclamen aldehyde)
- 134-47-4(AMI-1 free acid)
- 869081-06-1(8-(diethylamino)methyl-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one)
- 898462-03-8(4-chloro-N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide)
- 2228301-94-6(1-1-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropylethan-1-one)
- 1269948-05-1((3S)-3-AMINO-3-(5-BROMO-4-METHYLPYRIDIN-2-YL)PROPANOIC ACID)
- 1935214-80-4(tert-butyl N-(3,3-dimethyl-1-sulfanylbutan-2-yl)carbamate)
- 2138350-52-2(5-bromo-6-ethyl-7-methyl-2-(2,2,2-trifluoroethyl)-1,2,4triazolo1,5-apyridine)
- 1702193-02-9(4-(but-3-yn-1-yl)amino-2-methylpyrimidine-5-carboxylic acid)
- 1261553-61-0(2-(Bromomethyl)-6-cyanobenzenesulfonamide)




